molecular formula C15H15BrN2O2 B13207169 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

Cat. No.: B13207169
M. Wt: 335.20 g/mol
InChI Key: UCGOVILBKUVDKC-UHFFFAOYSA-N
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Description

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with the molecular formula C15H15BrN2O2. It is characterized by the presence of a bromophenyl group, a piperidinyl group, and a nitrile group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then further reacted with a nitrile compound under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C15H15BrN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3

InChI Key

UCGOVILBKUVDKC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br

Origin of Product

United States

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